5-Chloroisoquinoline-8-carboxylic acid
CAS No.: 1935127-38-0
Cat. No.: VC2890521
Molecular Formula: C10H6ClNO2
Molecular Weight: 207.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1935127-38-0 |
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Molecular Formula | C10H6ClNO2 |
Molecular Weight | 207.61 g/mol |
IUPAC Name | 5-chloroisoquinoline-8-carboxylic acid |
Standard InChI | InChI=1S/C10H6ClNO2/c11-9-2-1-7(10(13)14)8-5-12-4-3-6(8)9/h1-5H,(H,13,14) |
Standard InChI Key | ZFKAPYJGHMFFMO-UHFFFAOYSA-N |
SMILES | C1=CC(=C2C=CN=CC2=C1C(=O)O)Cl |
Canonical SMILES | C1=CC(=C2C=CN=CC2=C1C(=O)O)Cl |
Introduction
Chemical Structure and Properties
Physical Properties
5-Chloroisoquinoline-8-carboxylic acid is characterized by its distinctive molecular structure and specific physical properties that define its behavior in various chemical environments. The compound exists as a solid at room temperature and exhibits properties typical of carboxylic acid derivatives with heterocyclic components.
Table 1: Physical Properties of 5-Chloroisoquinoline-8-carboxylic acid
Property | Value |
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CAS Number | 1935127-38-0 |
Molecular Formula | C₁₀H₆ClNO₂ |
Molecular Weight | 207.61 g/mol |
Physical State | Solid |
Storage Conditions | Sealed in dry container, Room Temperature |
Purity (Commercial) | ≥97% (typical specification) |
The compound's molecular structure features an isoquinoline ring system with a chlorine atom at the 5-position, which significantly influences its chemical behavior, and a carboxylic acid group at the 8-position that provides opportunities for further functionalization .
Chemical Properties
The chemical properties of 5-Chloroisoquinoline-8-carboxylic acid are largely influenced by the presence of both the carboxylic acid functionality and the heterocyclic isoquinoline core. The carboxylic acid group exhibits typical acidic behavior and can participate in various reactions including esterification, amidation, and decarboxylation processes. The chloro substituent at the 5-position serves as a potential site for nucleophilic aromatic substitution reactions, providing opportunities for further modification of the molecular scaffold.
The isoquinoline ring system itself contributes to the compound's aromatic character and influences its reactivity patterns. The nitrogen atom in the isoquinoline ring can participate in coordination with metals or act as a hydrogen bond acceptor, which may be relevant for its biological activity profiles and potential interactions with enzymatic targets.
Synthesis Methods
Conventional Synthesis
For example, one synthesis pathway might involve the controlled oxidation of 5-chloro-8-methylisoquinoline to yield the corresponding carboxylic acid. Similar compounds like 5-chloroquinoline-8-carboxylic acid are synthesized using methods that could be adapted for isoquinoline analogues .
Advanced Synthesis Techniques
Recent advancements in synthetic methodologies have improved the accessibility of 5-Chloroisoquinoline-8-carboxylic acid. Microwave-assisted synthesis has emerged as a particularly valuable approach, offering significantly reduced reaction times and improved yields compared to conventional heating methods. These innovations have enhanced the efficiency of producing this valuable chemical intermediate.
Other modern approaches may include transition metal-catalyzed cross-coupling reactions or directed metallation strategies to introduce functionality at specific positions of the isoquinoline ring with improved regiocontrol. The development of these synthetic routes continues to evolve, reflecting the importance of this compound in chemical research.
Applications in Research and Development
Pharmaceutical Applications
5-Chloroisoquinoline-8-carboxylic acid serves as an important building block in pharmaceutical research and development. The compound's molecular framework provides a valuable scaffold for the design and synthesis of potential therapeutic agents. The isoquinoline core is found in numerous pharmacologically active compounds, making derivatives of 5-Chloroisoquinoline-8-carboxylic acid candidates for pharmaceutical investigation.
Similar isoquinoline derivatives have demonstrated potential as inhibitors for specific enzymes such as DNA gyrase, suggesting possible antibacterial applications. Additionally, related compounds like 8-Chloroisoquinoline-5-carboxylic acid have been utilized in developing drugs with potential anti-inflammatory and anti-cancer properties .
Table 2: Potential Pharmaceutical Applications of Isoquinoline Carboxylic Acid Derivatives
Role in Organic Synthesis
As a versatile intermediate in organic synthesis, 5-Chloroisoquinoline-8-carboxylic acid enables the creation of complex molecules with defined structural features. The compound's functional groups provide multiple handles for further transformations, allowing chemists to build more complex molecular architectures.
The carboxylic acid moiety can be converted to various derivatives including esters, amides, and acid chlorides, expanding the range of possible transformations. The reactivity of the chloro substituent provides opportunities for substitution reactions, coupling processes, and other modifications that can generate diverse chemical libraries based on the isoquinoline scaffold.
Biological Activity
The biological activity of 5-Chloroisoquinoline-8-carboxylic acid and its derivatives is an area of ongoing research. While specific biological activities of the unmodified compound may be limited, derivatives synthesized from this building block have shown promise in various biological assays.
Of particular interest is the potential for isoquinoline derivatives to act as inhibitors of specific enzymes or receptors, contributing to their possible therapeutic applications. The carboxylic acid functionality is often essential for binding interactions with biological targets, as observed in related compounds where the acid moiety interacts with specific binding sites in proteins .
Chemical Reactions and Modifications
Reaction Types
5-Chloroisoquinoline-8-carboxylic acid can participate in numerous chemical reactions, primarily through its functional groups. The carboxylic acid group can undergo typical reactions including:
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Esterification to form corresponding esters
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Amidation to create amide derivatives
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Reduction to alcohols
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Decarboxylation under appropriate conditions
The chloro substituent at the 5-position provides opportunities for:
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Nucleophilic aromatic substitution reactions
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Metal-catalyzed cross-coupling processes (e.g., Suzuki, Buchwald-Hartwig reactions)
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Metallation reactions through halogen-metal exchange
These transformations enable the systematic modification of the compound's structure to achieve desired properties for specific applications.
Effect of Structural Modifications
Structural modifications to 5-Chloroisoquinoline-8-carboxylic acid can significantly impact its chemical and biological properties. The chloro group has been found to influence binding affinity and selectivity toward specific biological targets, potentially enhancing the compound's pharmacological profile. Similarly, modifications to the carboxylic acid group can alter properties such as solubility, membrane permeability, and metabolic stability.
In pharmaceutical research, such modifications are crucial for optimizing drug candidates. For example, converting the carboxylic acid to an amide might improve membrane permeability, while maintaining the chloro substituent could preserve specific binding interactions with target proteins.
Comparative Analysis with Related Compounds
Several compounds structurally related to 5-Chloroisoquinoline-8-carboxylic acid have been described in the scientific literature. These include position isomers with different arrangements of the chloro and carboxylic acid groups on the isoquinoline scaffold.
Table 3: Comparative Analysis of Related Isoquinoline Derivatives
Each of these compounds presents unique characteristics and potential applications based on the specific arrangement of functional groups within their molecular structures. The positional isomers can exhibit significantly different properties and reactivities, making each valuable for specific synthetic purposes.
Current Research Trends
Current research involving 5-Chloroisoquinoline-8-carboxylic acid and related compounds focuses on several key areas:
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Development of more efficient and selective synthetic methodologies for preparing functionalized isoquinolines.
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Exploration of novel pharmaceutical applications, particularly as enzyme inhibitors and receptor modulators.
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Investigation of the compound's potential as a building block for fluorescent probes or biochemical tools for studying cellular processes .
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Structure-activity relationship studies to understand how modifications to the isoquinoline scaffold affect biological activity.
Research on related isoquinoline derivatives has shown promising results in areas such as protein kinase CK2 inhibition, with several compounds demonstrating IC₅₀ values in the low micromolar range . These findings suggest potential applications for derivatives of 5-Chloroisoquinoline-8-carboxylic acid in similar therapeutic contexts.
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